![molecular formula C14H23N5O2 B2760302 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034466-45-8](/img/structure/B2760302.png)
2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide
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Description
2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H23N5O2 and its molecular weight is 293.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
One study describes the synthesis of glycosides where the aglycon is an N-(Hydroxymethyl)amino-1,3,5-triazine derivative, showing applications in the development of analogs to anti-tumor drugs. This involves the preparation of triazinyl β-glycosides through reactions of sugars with trimethyl-triazinylammonium salts, aiming at generating cytotoxic compounds with potential anti-tumor activities (Bagga, Dua, Williams, & Simmonds, 1997).
Applications in Heterocyclic Compound Synthesis
Another research application involves the use of amino acids in synthesizing heterocyclic systems, including the preparation of methyl 2-acetylamino-3-dimethylaminopropenoate. This compound serves as a versatile reagent for creating various heterocyclic systems, showcasing the broad applicability of triazine derivatives in synthesizing pharmacologically relevant compounds (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).
Potential Antidepressant Biochemical Profile
Further research into the biochemical profiles of novel compounds, such as an ethyl cyclohexanol derivative, indicates potential antidepressant activity. These studies suggest that triazine derivatives might be useful in designing compounds with specific neurochemical profiles predictive of antidepressant activity, providing a foundation for future antidepressant development (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).
Exploration of Steric and Electronic Factors
Investigations into the cyclopalladation of aniline derivatives, including studies on acetylated anilines and their reactions with palladium(II) acetate, reveal insights into the steric and electronic factors influencing the reactivity of these compounds. Such research is crucial for understanding how these factors affect the chemical behavior of triazine derivatives, potentially leading to the discovery of new catalytic processes or materials (Mossi, Klaus, & Rys, 1992).
properties
IUPAC Name |
2-cyclopentyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKWONLOAVPEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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